molecular formula C11H13NO B13534076 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

Cat. No.: B13534076
M. Wt: 175.23 g/mol
InChI Key: HYMPVEHEUACWPD-UHFFFAOYSA-N
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Description

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an amino group, a phenyl group attached to a cyclopropyl ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one typically involves the reaction of 1-phenylcyclopropylamine with an appropriate ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclopropylamine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-nitrophenyl)ethanone
  • 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
  • 2-Amino-2-(4-bromophenyl)ethan-1-ol

Uniqueness

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-amino-1-(1-phenylcyclopropyl)ethanone

InChI

InChI=1S/C11H13NO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

HYMPVEHEUACWPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CN

Origin of Product

United States

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